molecular formula C9H6FIN2O2S B13163590 8-Fluoro-3-iodoquinoline-5-sulfonamide

8-Fluoro-3-iodoquinoline-5-sulfonamide

Cat. No.: B13163590
M. Wt: 352.13 g/mol
InChI Key: SQICFFGSDVNDQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as 1-methyl-pyrrolidin-2-one and catalysts like copper iodide (CuI) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 8-Fluoro-3-iodoquinoline-5-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) and copper iodide (CuI) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

8-Fluoro-3-iodoquinoline-5-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-fluoroquinoline: Similar in structure but lacks the sulfonamide group.

    8-Fluoroquinoline: Contains the fluorine atom but lacks the iodine and sulfonamide groups.

    Quinoline-5-sulfonamide: Contains the sulfonamide group but lacks the fluorine and iodine atoms.

Uniqueness

8-Fluoro-3-iodoquinoline-5-sulfonamide is unique due to the presence of both fluorine and iodine atoms, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6FIN2O2S

Molecular Weight

352.13 g/mol

IUPAC Name

8-fluoro-3-iodoquinoline-5-sulfonamide

InChI

InChI=1S/C9H6FIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15)

InChI Key

SQICFFGSDVNDQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)N

Origin of Product

United States

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